molecular formula C17H11BrFNO B2947320 4-bromo-2-fluoro-N-(naphthalen-2-yl)benzamide CAS No. 330677-60-6

4-bromo-2-fluoro-N-(naphthalen-2-yl)benzamide

Cat. No.: B2947320
CAS No.: 330677-60-6
M. Wt: 344.183
InChI Key: KMIUMULUYPFSMF-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-(naphthalen-2-yl)benzamide is a halogenated benzamide derivative characterized by a bromine atom at the 4-position, a fluorine atom at the 2-position of the benzamide ring, and a naphthalen-2-yl group as the amide substituent (Fig. 1). This compound’s structural features confer unique electronic and steric properties, making it relevant in medicinal chemistry for targeting enzymes, receptors, and metabolic pathways. The naphthalen-2-yl group contributes to π-π stacking interactions and bulk, which may influence binding affinity in biological systems.

Properties

IUPAC Name

4-bromo-2-fluoro-N-naphthalen-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFNO/c18-13-6-8-15(16(19)10-13)17(21)20-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIUMULUYPFSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-(naphthalen-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzoyl chloride and 2-naphthylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The 4-bromo-2-fluorobenzoyl chloride is added dropwise to a solution of 2-naphthylamine and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-2-fluoro-N-(naphthalen-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in biological research to study its interactions with various biomolecules and its potential as a drug candidate.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

A comparative analysis of key benzamide derivatives is provided in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Benzamide Ring) Amide Substituent Key Features
Target Compound C₁₇H₁₁BrFNO 344.18 4-Br, 2-F Naphthalen-2-yl Bromo-fluoro synergy; bulky aryl
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 337.13 4-Br 2-Nitrophenyl Nitro group (electron-withdrawing)
4-Bromo-2-fluoro-N-(naphthalen-1-yl)benzamide C₁₇H₁₁BrFNO 344.18 4-Br, 2-F Naphthalen-1-yl Isomeric naphthyl substitution
N-(4-Bromo-2-fluorophenyl)-2,4-bis(methoxy)benzamide C₁₅H₁₃BrFNO₃ 354.17 4-Br, 2-F 2,4-Bis(methoxy)phenyl Methoxy groups (electron-donating)

Key Observations:

  • Steric Impact: The naphthalen-2-yl group imposes greater steric hindrance than phenyl or nitrophenyl substituents, which may limit binding in shallow enzyme pockets but improve selectivity for deep hydrophobic cavities .
  • Metabolic Stability: Fluorinated benzamides, including the target compound, exhibit improved metabolic stability over non-fluorinated analogs (e.g., trifluorobenzamide in showed a 6× longer half-life in microsomes).
Enzyme Inhibition
  • PCAF HAT Inhibition: In benzamide analogs, inhibitory activity against PCAF histone acetyltransferase (HAT) depends on substituent bulk and electronic properties. For example, 2-acylamino groups with long chains (e.g., tetradecanoyl in ) showed >70% inhibition, while anthranilic acid derivatives were less active. The target compound’s bromo-fluoro-naphthyl scaffold may mimic these effects through hydrophobic interactions, though experimental data is pending.
  • Topoisomerase II Inhibition: Methyl or chloro substituents on benzamide rings (e.g., compound 23 in ) weakly inhibited DNA gyrase (IC₅₀ >100 μM). The target’s bromine atom may fill analogous hydrophobic pockets more effectively, but steric clashes with the naphthyl group could reduce potency.
Receptor Interactions
  • Sigma-2 Receptor Antagonism: Benzamide analogs lacking cytotoxicity (e.g., WC-21 in ) act as sigma-2 antagonists by binding to overlapping receptor regions. The target’s naphthyl group may enhance affinity through π-π stacking with aromatic residues, while fluorine reduces metabolic degradation .
  • mGlu5 Allosteric Modulation: Novel benzamide scaffolds (e.g., CPPHA-like compounds in ) show distinct pharmacological profiles. The target’s halogenated structure could similarly modulate allosteric sites, though its bulk may limit blood-brain barrier penetration.

Metabolic and Pharmacokinetic Profiles

  • CYP Interactions: Fluorinated benzamides exhibit reduced CYP enzyme interactions compared to non-fluorinated analogs. For instance, trifluorobenzamide in showed minimal CYP3A4 inhibition, suggesting the target compound’s fluorine atom may confer similar advantages.
  • This property may enhance oral bioavailability for the target compound.

Biological Activity

4-Bromo-2-fluoro-N-(naphthalen-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12BrFNO\text{C}_{15}\text{H}_{12}\text{BrF}\text{N}O

This compound features a bromine atom and a fluorine atom, which are known to influence biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing halogens have shown enhanced activity against various bacterial strains. Specifically, studies have demonstrated that the presence of bromine and fluorine can increase the lipophilicity of the compounds, potentially improving their membrane permeability and subsequent antimicrobial efficacy.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It is believed to act by inhibiting specific molecular targets involved in cancer cell proliferation. The compound may interfere with signaling pathways that regulate cell growth and apoptosis, thereby inducing cytotoxic effects in cancer cells .

Table 1: Summary of Anticancer Activity

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Inhibition of growth factor signaling
MCF-7 (Breast Cancer)20Induction of apoptosis via caspase activation

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its ability to inhibit enzymes such as cholinesterases. Inhibition of these enzymes can be crucial for developing treatments for diseases like Alzheimer's. The compound's structure allows it to fit into the active site of cholinesterases, blocking substrate access and thus inhibiting their activity .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Type of Inhibition
Acetylcholinesterase12Competitive
Butyrylcholinesterase18Non-competitive

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. For example, it may inhibit the binding of ligands to their respective receptors or enzymes, thereby modulating various biochemical pathways. This characteristic makes it a candidate for further drug development targeting specific diseases .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of halogenated benzamides against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to non-halogenated counterparts.
  • Case Study on Cancer Cell Lines : Research involving various cancer cell lines indicated that compounds with similar structures could reduce cell viability significantly, suggesting a potential therapeutic application in oncology.

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